An In-depth Technical Guide to the Mechanism of Action of 2-Anilino-4-hydroxypyrimidine-Based Kinase Inhibitors: The Case of Bafetinib (INNO-406)
An In-depth Technical Guide to the Mechanism of Action of 2-Anilino-4-hydroxypyrimidine-Based Kinase Inhibitors: The Case of Bafetinib (INNO-406)
This guide provides a detailed examination of the molecular mechanism of action for kinase inhibitors built upon the 2-anilino-4-hydroxypyrimidine scaffold. To illustrate the core principles, we will focus on Bafetinib (also known as INNO-406 or NS-187) , a potent, second-generation dual tyrosine kinase inhibitor. Bafetinib was specifically developed to target the Bcr-Abl fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and Lyn kinase, which is implicated in resistance to first-generation therapies like imatinib.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the biochemical and cellular activities of Bafetinib, detailed protocols for mechanistic investigation, and a discussion of its therapeutic rationale.
Core Mechanism: Dual Inhibition of Bcr-Abl and Lyn Kinase
The foundational mechanism of Bafetinib and related compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of its target proteins.[4] The 2-anilino-4-hydroxypyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing it to sit within the active site and block the phosphorylation of downstream substrates.
Bafetinib's primary targets are the Bcr-Abl fusion protein tyrosine kinase and the Src-family kinase, Lyn.[5][6] The constitutive activation of Bcr-Abl is the pathogenic hallmark of CML, leading to uncontrolled cell proliferation and survival.[1] Lyn kinase activation has been identified as a key mechanism of resistance to imatinib.[1] By potently inhibiting both kinases, Bafetinib provides a dual-pronged attack, suppressing CML cell growth and overcoming certain forms of acquired resistance.[1][2]
Kinase Inhibition Profile & Potency
Bafetinib demonstrates nanomolar potency against its key targets and a range of Bcr-Abl mutants that confer resistance to imatinib. A notable exception is the T315I "gatekeeper" mutation, which sterically hinders the binding of many second-generation inhibitors, including Bafetinib.[3][5]
| Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Bcr-Abl (cell-free) | 5.8 | - | - |
| Lyn (cell-free) | 19 | - | - |
| Bcr-Abl (autophosphorylation) | - | 11 | K562 |
| Bcr-Abl (autophosphorylation) | - | 22 | 293T |
| Fyn (cell-free) | - | - | - |
Data compiled from APExBIO and InvivoChem.[5][6]
Bafetinib is significantly more potent than the first-generation inhibitor imatinib, showing 25- to 55-fold greater activity in vitro against Bcr-Abl positive cell lines.[5][7]
Downstream Signaling and Cellular Consequences
Inhibition of Bcr-Abl and Lyn by Bafetinib blocks the phosphorylation of critical downstream signaling proteins. This disruption of pro-survival signaling cascades ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in Philadelphia chromosome-positive (Ph+) leukemia cells.[4][8]
A key downstream target of the Bcr-Abl pathway is the Signal Transducer and Activator of Transcription 5 (STAT5).[9] Constitutive Bcr-Abl activity leads to persistent phosphorylation and activation of STAT5, which then promotes the transcription of genes involved in cell proliferation and survival.[9] By inhibiting Bcr-Abl, Bafetinib effectively prevents STAT5 phosphorylation at Tyr694, a critical step for its activation.[9][10]
The ultimate cellular outcomes of Bafetinib treatment in Ph+ cells are the suppression of cell growth and the induction of apoptosis. This is mediated, in part, by enhancing the activity of pro-apoptotic proteins such as Bim, Bad, and Bik.[8]
Signaling Pathway Diagram
Caption: Bafetinib inhibits Bcr-Abl, preventing STAT5 phosphorylation and promoting apoptosis.
Experimental Elucidation of Mechanism of Action
A multi-faceted approach is required to fully characterize the mechanism of action of a kinase inhibitor like Bafetinib. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to measure effects on viability and signaling, and target engagement studies.
Experimental Workflow
Caption: Workflow for characterizing a kinase inhibitor from biochemical to cellular assays.
Detailed Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 value of Bafetinib against a target kinase.[11][12]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium (Eu)-labeled anti-tag antibody binds the kinase, serving as the FRET donor. When the tracer is bound, FRET occurs. The inhibitor competes with the tracer, causing a loss of FRET signal.[13][14]
Materials:
-
Recombinant tagged kinase (e.g., His-tagged Abl)
-
LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-His)
-
LanthaScreen™ Kinase Tracer (appropriate for the target kinase)
-
Bafetinib stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of Bafetinib in DMSO. A typical starting point is a 12-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Then, dilute these into the assay buffer to create a 4X working solution.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[13]
-
Prepare a 4X Tracer solution in assay buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.[11]
-
-
Assay Assembly (384-well plate):
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[15]
-
Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of Bafetinib concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[16][17]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. When added to cells, it causes cell lysis, releasing ATP. The luciferase enzyme uses this ATP to generate a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[17]
Materials:
-
Bcr-Abl positive cell line (e.g., K562) and a negative control line (e.g., U937)
-
Appropriate cell culture medium and supplements
-
Bafetinib stock solution (10 mM in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[18] Include wells with medium only for background measurement.
-
Compound Treatment:
-
Prepare serial dilutions of Bafetinib in culture medium.
-
Add the desired final concentrations of Bafetinib to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.[9]
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all experimental values.
-
Normalize the data to the vehicle-treated (DMSO) control wells (representing 100% viability).
-
Plot the normalized viability against the log of Bafetinib concentration and fit to a dose-response curve to determine the cellular IC50.
-
This protocol allows for the semi-quantitative detection of changes in the phosphorylation status of STAT5, a key downstream target of Bcr-Abl.[9]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (p-STAT5) and the total amount of the protein (Total STAT5).
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Bafetinib
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-Total STAT5.[10]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment & Lysis:
-
Seed K562 cells and treat with various concentrations of Bafetinib (and a DMSO control) for a specified time (e.g., 4-6 hours).
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS.[9]
-
Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.[9]
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against p-STAT5 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[9]
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total STAT5 and a loading control like β-Actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT5 signal to the Total STAT5 or loading control signal.[9]
-
Conclusion
The 2-anilino-4-hydroxypyrimidine scaffold is a validated and highly effective core for the development of ATP-competitive kinase inhibitors. Bafetinib (INNO-406) serves as an exemplary case study, demonstrating how this chemical moiety can be leveraged to achieve potent and specific dual inhibition of Bcr-Abl and Lyn kinases.[1][5] Its mechanism of action, centered on the blockade of critical oncogenic signaling pathways, leads to the suppression of proliferation and induction of apoptosis in leukemia cells.[4] The experimental protocols detailed herein provide a robust framework for researchers to investigate and characterize the molecular and cellular mechanisms of Bafetinib and other novel kinase inhibitors, forming a critical component of the preclinical drug development pipeline.
References
-
Promega Corporation. CellTiter-Glo® 2.0 Assay. Available from: [Link]
-
National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. Available from: [Link]
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Inxight Drugs. BAFETINIB. Available from: [Link]
-
Quintás-Cardama, A., et al. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opinion on Investigational Drugs. 2010. Available from: [Link]
-
Giles, F. J., et al. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance. Clinical Cancer Research. 2010. Available from: [Link]
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